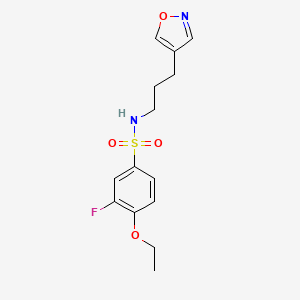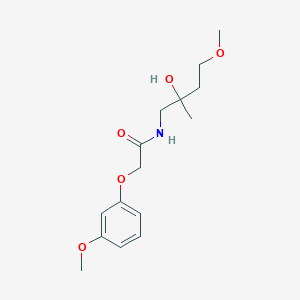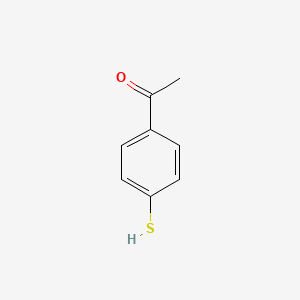![molecular formula C22H14F6N4OS B3011210 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide CAS No. 321998-60-1](/img/structure/B3011210.png)
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole ring, trifluoromethyl groups, and a thiazole moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and biological activities of related pyrazole derivatives, which can be used to infer potential properties of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors such as carboxylic acids, acid chlorides, or carbothioamides with appropriate amines or hydrazines. For example, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with 2,3-diaminopyridine, yielding good yields . Similarly, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction in an alcoholic basic medium . These methods suggest that the target compound could be synthesized through similar pathways, possibly involving a key amide formation step.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . Crystal structure determination through X-ray diffraction studies provides detailed insights into the arrangement of atoms within the molecule and the intermolecular interactions, as seen in the case of a 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents that can alter their biological activity. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine have been studied . The reactivity of the pyrazole ring towards different reagents can lead to a diverse range of products, which is crucial for the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like trifluoromethyl can affect these properties and potentially enhance the biological activity of the compounds . Theoretical studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, can provide insights into the interaction of these molecules with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Prabakaran, Khan, and Jin (2012) demonstrated the effective synthesis of related 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting the compound's synthesis process and purity levels (Prabakaran, Khan, & Jin, 2012).
Biological Activity and Applications
Gein et al. (2019) synthesized compounds structurally similar to the given chemical, which showed promising analgesic, anti-inflammatory, and antimicrobial activities, suggesting potential medical applications (Gein et al., 2019).
Allan et al. (2009) focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), indicating the compound's role in targeting specific enzymes (Allan et al., 2009).
Donohue et al. (2002) reported on a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, prepared using solution-phase chemistry, suggesting the compound's diversity and potential for extensive scientific research applications (Donohue et al., 2002).
Antimicrobial Properties
Palkar et al. (2017) investigated analogs of the compound for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, revealing its potential in addressing bacterial infections (Palkar et al., 2017).
Senthilkumar et al. (2021) synthesized a compound with a similar structure and tested it for antibacterial and antifungal activities, indicating its potential use in the treatment of infections (Senthilkumar et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N4OS/c23-21(24,25)15-8-4-5-13(9-15)10-29-19(33)16-11-30-32(18(16)22(26,27)28)20-31-17(12-34-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIUAHHVWGIGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)
![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)

